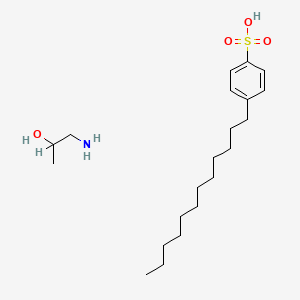
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid is a chemical compound that combines benzenesulfonic acid with 1-amino-2-propanol in a 1:1 ratio. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol typically involves the sulfonation of dodecylbenzene with sulfur trioxide, followed by neutralization with 1-amino-2-propanol. The reaction conditions often include controlled temperatures and the use of continuous reactors, such as falling film reactors, to ensure efficient sulfonation and neutralization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors to maintain consistent quality and yield. The sulfonation process is carefully monitored to control the degree of sulfonation and to minimize side reactions. The final product is then purified and formulated for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acid compounds.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in industrial cleaning agents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic molecules. This interaction is facilitated by the hydrophobic dodecyl group and the hydrophilic sulfonic acid and amino groups, which enable the compound to form micelles and emulsify oils and other hydrophobic substances.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (11): Similar in structure but uses 2-aminoethanol instead of 1-amino-2-propanol.
Benzenesulfonic acid, dodecyl-, compd. with triethanolamine (11): Uses triethanolamine as the neutralizing agent.
Benzenesulfonic acid, 4-dodecyl-, compd. with cyclohexanamine (11): Uses cyclohexanamine instead of 1-amino-2-propanol.
Uniqueness
The uniqueness of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages in terms of solubility, emulsification, and interaction with biological molecules.
Propriétés
Numéro CAS |
54590-52-2 |
|---|---|
Formule moléculaire |
C21H39NO4S |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-3(5)2-4/h13-16H,2-12H2,1H3,(H,19,20,21);3,5H,2,4H2,1H3 |
Clé InChI |
AVRGWAZPWHQHGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)O |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)O |
Key on ui other cas no. |
54590-52-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















